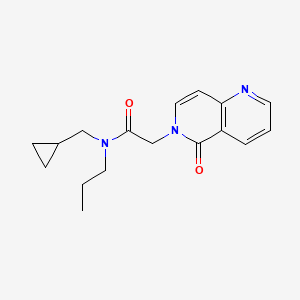

N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, including N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide, typically involves several key steps that may include cyclization reactions, nucleophilic substitutions, and functional group transformations. For instance, the synthesis of fluoronaphthyridines as antibacterial agents involves the preparation of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showcasing the complexity and variety in synthetic routes for related compounds (Bouzard et al., 1992). These synthetic pathways are critical for producing compounds with desired antibacterial properties, indicating the chemical flexibility and diversity of the naphthyridine scaffold.

Molecular Structure Analysis

Molecular structure analysis of naphthyridine derivatives is pivotal for understanding their chemical behavior and potential biological activities. Structural analyses often involve techniques such as NMR, IR spectroscopy, and X-ray crystallography. The molecular structure is crucial for the interaction of naphthyridine derivatives with biological targets, influencing their pharmacological profile. Although specific details on N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide are not provided, studies on related compounds offer insights into the molecular features essential for activity, such as the importance of substituents on the naphthyridine core for binding affinity and selectivity (Huang et al., 2001).

Scientific Research Applications

Antibacterial Properties

Research by Bouzard et al. (1992) highlighted the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds structurally related to N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide, as antibacterial agents. The study discovered that specific substitutions on the naphthyridine core can significantly enhance both in vitro and in vivo antibacterial activities, suggesting a potential route for developing new antibacterial therapies [Bouzard et al., 1992].

Anticancer Screening

Dhuda et al. (2021) conducted a study on the click chemistry-based synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles, which demonstrated potent inhibitory activities in various cancer cell lines. While not directly mentioning N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide, the research underscores the utility of naphthyridine derivatives in cancer research, suggesting that similar compounds could also possess anticancer properties [Dhuda et al., 2021].

Role in Enzyme Inhibition

The study by Ramaswamy et al. (1997) on the binding of formamides to liver alcohol dehydrogenase, while not specifically addressing N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide, points to the broader relevance of similar compounds in studying enzyme inhibition mechanisms. These findings could have implications for understanding the metabolic pathways and potential toxicology of related substances [Ramaswamy et al., 1997].

properties

IUPAC Name |

N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6-yl)-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-2-9-19(11-13-5-6-13)16(21)12-20-10-7-15-14(17(20)22)4-3-8-18-15/h3-4,7-8,10,13H,2,5-6,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXWLAPLCMCNDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C(=O)CN2C=CC3=C(C2=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)